molecular formula C15H11ClO4 B12944090 3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid

3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid

Cat. No.: B12944090
M. Wt: 290.70 g/mol
InChI Key: VXMPHQJQPBSBLV-UHFFFAOYSA-N
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Description

3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 and a molecular weight of 290.70 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a chlorinated phenoxy group through a methylene bridge. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid typically involves the reaction of 2-chloro-4-formylphenol with a suitable benzoic acid derivative under controlled conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride or ferric chloride to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s versatility and unique properties make it a valuable asset in various fields of research and industry.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

3-[(2-chloro-4-formylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H11ClO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

VXMPHQJQPBSBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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